molecular formula C24H23N3S B2759545 4-(2-Methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine CAS No. 379241-45-9

4-(2-Methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine

Cat. No.: B2759545
CAS No.: 379241-45-9
M. Wt: 385.53
InChI Key: HFHXTLZXUYVZJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining a thienopyrimidine core with a piperidine moiety, making it a valuable candidate for various biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate thieno[2,3-d]pyrimidine precursors with piperidine derivatives under controlled conditions. For instance, the reaction may involve the use of acetic anhydride and pyridine under reflux conditions for a couple of hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

4-(2-Methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine is unique due to its specific combination of a thienopyrimidine core with a piperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

4-(2-methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3S/c1-17-10-8-9-15-27(17)23-20-16-21(18-11-4-2-5-12-18)28-24(20)26-22(25-23)19-13-6-3-7-14-19/h2-7,11-14,16-17H,8-10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHXTLZXUYVZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=C3C=C(SC3=NC(=N2)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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